molecular formula C19H28N2O2S2 B2416926 N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide CAS No. 866011-06-5

N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2416926
CAS No.: 866011-06-5
M. Wt: 380.57
InChI Key: URLKLFDMLFIACA-VXPUYCOJSA-N
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Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H28N2O2S2 and its molecular weight is 380.57. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Carbonic Anhydrase Isoforms

Research has demonstrated the potential of certain sulfonamide derivatives, including those related to N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide, as inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. These findings indicate the role of these compounds in potentially regulating physiological processes influenced by carbonic anhydrases, such as fluid secretion, respiration, and pH regulation (Meleddu et al., 2015).

Structure-Activity Relationships in Derivatives

Explorations into the structure-activity relationships of various 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, similar in structure to the compound , have shown the importance of substituents in determining the activity and selectivity profiles of these compounds. Such studies are crucial in the development of selective inhibitors for therapeutic applications (Meleddu et al., 2020).

Antibacterial Activity and Docking Studies

Investigations into Schiff bases of sulfamethoxazole and sulfathiazole, which are structurally related to the compound of interest, have revealed notable antibacterial activity. Computational docking studies with these compounds provide insights into their potential mechanism of action, suggesting avenues for developing new antibacterial agents (Mondal et al., 2015).

Exploring Substituent Effects on Biological Activity

Further research into the effects of substituents on the biological activity of similar sulfonamide derivatives highlights the role of electronic and steric features in determining their inhibitory potency and selectivity towards human carbonic anhydrase isoforms (Distinto et al., 2019).

Mechanism of Action

Target of Action

The primary targets of sulfonamide compounds, such as the one , are typically enzymes like anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides inhibit and replace PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, a key component in bacterial DNA synthesis . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids . The downstream effect is the inhibition of bacterial growth and cell division .

Pharmacokinetics

Large doses of sulfonamides may cause strong allergic reactions .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division . This is achieved by disrupting the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides . For instance, the presence of other drugs or substances can affect the absorption and distribution of sulfonamides in the body . Additionally, individual variations in metabolism and excretion rates can also influence the drug’s efficacy and potential side effects .

Properties

IUPAC Name

(NZ)-N-(3-methyl-1,3-thiazol-2-ylidene)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S2/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)25(22,23)20-19-21(7)8-9-24-19/h8-14H,1-7H3/b20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKLFDMLFIACA-VXPUYCOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(C=CS2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(C=CS2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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